N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-5-4-6-16(11-15)12-20(24)23(17-8-9-17)14-18-13-21-19-7-2-3-10-22(18)19/h2-7,10-11,13,17H,8-9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDZBKJPCXUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazopyridine family, characterized by the following structural features:
- Cyclopropyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Imidazo[1,2-a]pyridine Moiety : Known for its ability to interact with various biological targets due to its planar structure.
- Acetamide Group : Contributes to the compound's overall stability and reactivity.
The molecular formula is , and it exhibits unique properties that make it a candidate for further pharmacological exploration .
The primary mechanism of action for this compound involves the inhibition of specific proteins within the RAS signaling pathway. It has been reported to target the KRAS G12C mutation, which is implicated in various cancers. By covalently binding to this protein, the compound effectively disrupts downstream signaling pathways that promote cell growth and survival .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound has shown efficacy against several cancer cell lines, particularly those harboring KRAS mutations. For instance, it was able to reduce cell viability in assays involving lung cancer cell lines .
- Tumor Growth Suppression : In animal models, compounds similar to this one have exhibited tumor growth inhibition rates exceeding 70% .
Additional Biological Activities
Beyond its anticancer effects, the imidazo[1,2-a]pyridine structure suggests potential activities against:
- Microbial Infections : Some derivatives have demonstrated antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : Studies suggest that derivatives within this class exhibit good oral bioavailability (around 29% as noted in related compounds).
- Metabolism : The compound undergoes metabolic transformations primarily via hepatic pathways, which can affect its efficacy and safety profile .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| EBC-1 | 405.5 | Significant inhibition of proliferation | |
| A549 | 67 | Effective against KRAS G12C mutation | |
| HCT116 | 92 | Notable tumor growth reduction |
Case Study Insights
- EBC-1 Cell Line Study : Demonstrated an IC50 value of 405.5 nM, indicating substantial effectiveness against non-small cell lung cancer.
- A549 Cell Line Evaluation : Showed reduced viability at concentrations as low as 67 nM, highlighting the compound's potency against KRAS-mutated cancers.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The m-tolyl group distinguishes the target compound from analogs with 4-methylphenyl (paratolyl) or dichlorophenyl substituents. For example:
- MM0333.02 (LGC Quality) : 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide features a 4-methylphenyl group, which may enhance lipophilicity compared to m-tolyl .
- Patent Compound () : N-Ethyl-N-(pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl incorporates electron-withdrawing chlorine atoms, likely altering receptor binding kinetics .
Nitrogen Substituent Modifications
The cyclopropyl group on the acetamide nitrogen contrasts with common alkyl or aryl substituents:
- Zolpidem Tartrate Impurity A () : N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide uses dimethyl substitution, which reduces steric bulk but may limit metabolic stability .
- Oxozolpidem (MM0333.06) : Incorporates an oxo group, altering hydrogen-bonding capacity compared to the cyclopropyl group .
Synthetic Considerations : Cyclopropyl groups require specialized synthesis routes (e.g., ring-opening reactions or cross-coupling), as seen in optimized protocols for N-substituted imidazo[1,2-a]pyridine-2-acetamides .
Pharmacological Implications from Structural Analogues
- Zolpidem Derivatives : The target compound shares a core structure with zolpidem, a GABA_A receptor agonist. However, the cyclopropyl and m-tolyl groups may confer distinct selectivity or reduced off-target effects compared to zolpidem’s 4-methylphenyl and dimethylacetamide moieties .
- Thioether-Containing Analog () : N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide introduces a sulfur atom, which could enhance metabolic resistance but reduce solubility .
Crystallographic and Hydrogen-Bonding Profiles
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide () : Exhibits intermolecular N–H···N hydrogen bonding in its crystal structure. The cyclopropyl group in the target compound may disrupt such interactions, affecting solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
